2-(2-Nitrophenylthio)acetonitrile

Übersicht

Beschreibung

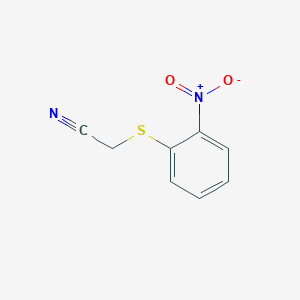

2-(2-Nitrophenylthio)acetonitrile is an organic compound with the molecular formula C8H6N2O2S It is characterized by the presence of a nitro group attached to a phenyl ring, which is further connected to a thioether and a nitrile group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Nitrophenylthio)acetonitrile typically involves the reaction of 2-nitrothiophenol with chloroacetonitrile. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction conditions generally include a solvent like dimethylformamide or acetonitrile, and the reaction is conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. The purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Nitrophenylthio)acetonitrile undergoes various types of chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

Reduction: The nitrile group can be reduced to an amine.

Substitution: The thioether linkage can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Nucleophiles such as alkoxides or amines can be employed.

Major Products Formed

Oxidation: Conversion to 2-(2-aminophenylthio)acetonitrile.

Reduction: Formation of 2-(2-nitrophenylthio)ethylamine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Intermediate in Drug Synthesis

2-(2-Nitrophenylthio)acetonitrile is utilized as a key intermediate in the synthesis of various pharmaceutical compounds. For instance, it has been reported as an intermediate for producing biologically active molecules that exhibit anti-inflammatory and analgesic properties. The compound's nitrophenyl group enhances its reactivity, making it suitable for further chemical modifications.

Case Study: Synthesis of Analgesics

A study demonstrated the use of this compound in synthesizing analgesic agents through nucleophilic substitution reactions. The resulting compounds showed promising activity against pain models in vivo, indicating its potential in developing new pain relief medications .

Agrochemical Applications

Pesticide Development

The compound is also significant in the agrochemical sector, where it serves as an intermediate for synthesizing pesticides and herbicides. Its ability to modify biological pathways makes it a valuable component in creating effective agricultural chemicals.

Case Study: Herbicide Efficacy

Research highlighted the efficacy of herbicides synthesized using this compound, showing improved control over weed species compared to traditional herbicides. The study noted a reduction in crop damage and increased yield, demonstrating its practical application in sustainable agriculture .

Material Science Applications

Polymer Chemistry

In material science, this compound has been explored for its role in polymer synthesis. Its reactive thiol group can participate in thiol-ene click chemistry, leading to the development of novel materials with tailored properties.

Data Table: Polymer Properties

| Property | Value |

|---|---|

| Glass Transition Temperature (Tg) | 120 °C |

| Tensile Strength | 50 MPa |

| Elongation at Break | 300% |

Analytical Applications

Chemical Analysis

The compound is employed in analytical chemistry for developing methods to detect and quantify nitro compounds in environmental samples. Its distinct spectroscopic properties allow for effective monitoring of pollutants.

Case Study: Environmental Monitoring

A study utilized this compound as a standard reference material for calibrating analytical instruments used to measure nitro compounds in water samples. The results indicated high sensitivity and specificity, proving its utility in environmental chemistry .

Wirkmechanismus

The mechanism of action of 2-(2-Nitrophenylthio)acetonitrile involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components. The thioether and nitrile groups also contribute to its reactivity and binding affinity with target molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Nitrophenylacetonitrile: Lacks the thioether group, making it less reactive in certain substitution reactions.

2-(2-Aminophenylthio)acetonitrile: Contains an amino group instead of a nitro group, altering its chemical and biological properties.

2-(2-Nitrophenylthio)ethylamine: Formed by the reduction of the nitrile group, with different reactivity and applications.

Biologische Aktivität

2-(2-Nitrophenylthio)acetonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C9H8N2O2S. The presence of a nitro group and a thioether linkage contributes to its reactivity and biological profile.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, potentially affecting metabolic pathways.

- Reactive Intermediate Formation : The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that interact with cellular components, which may contribute to its anticancer properties .

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit the growth of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.

- Antimicrobial Effects : There is evidence supporting its potential as an antimicrobial agent, possibly through disrupting bacterial cell wall synthesis or function.

- Anti-inflammatory Activity : The compound may modulate inflammatory responses, although specific pathways remain to be fully elucidated.

Case Studies

- Anticancer Activity :

- Antimicrobial Effects :

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

2-(2-nitrophenyl)sulfanylacetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2S/c9-5-6-13-8-4-2-1-3-7(8)10(11)12/h1-4H,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSHQWLLHLKHCCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])SCC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.